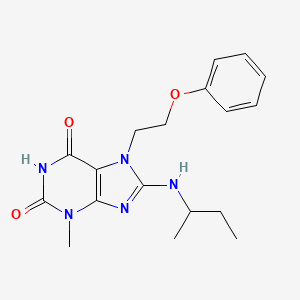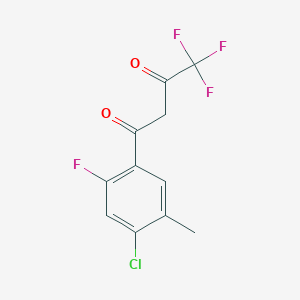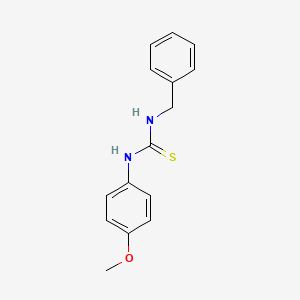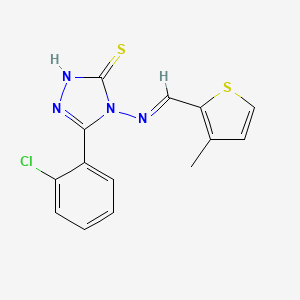![molecular formula C26H45NO19 B12043721 alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)
alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine is a complex oligosaccharide that plays a significant role in various biological processes. This compound is a type of fucosylated oligosaccharide, which means it contains fucose, a hexose deoxy sugar. Fucosylated oligosaccharides are known for their involvement in cell-cell recognition, signaling, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine typically involves enzymatic methods. One common approach is to use recombinant alpha-L-fucosidase enzymes to catalyze the addition of fucose residues to the oligosaccharide backbone. For instance, a novel recombinant alpha-L-fucosidase from Pedobacter sp. has been used to synthesize similar fucosylated compounds efficiently .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Escherichia coli is often used as a host for the expression of recombinant enzymes that facilitate the synthesis of fucosylated oligosaccharides. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions
Hydrolysis: Catalyzed by alpha-L-fucosidase enzymes, which cleave the fucose residues from the oligosaccharide.
Oxidation: Can be achieved using mild oxidizing agents to modify the functional groups on the oligosaccharide.
Glycosylation: Enzymatic glycosylation using glycosyltransferases to add additional sugar residues to the oligosaccharide backbone.
Major Products
The major products formed from these reactions include various fucosylated oligosaccharides with different functional groups and sugar residues, which can have distinct biological activities .
Scientific Research Applications
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in immune modulation and as a prebiotic to promote gut health.
Industry: Used in the production of functional foods and nutraceuticals due to its prebiotic properties.
Mechanism of Action
The mechanism of action of alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine involves its interaction with specific receptors and enzymes in the body. The fucose residues on the oligosaccharide can bind to lectins and other carbohydrate-binding proteins, mediating cell-cell interactions and signaling pathways. This compound can also modulate the immune response by interacting with immune cells and influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2’-Fucosyllactose: Another fucosylated oligosaccharide with similar prebiotic and immune-modulating properties.
3’-Fucosyllactose: An isomer of 2’-fucosyllactose with distinct biological activities.
Lacto-N-fucopentaose: A more complex fucosylated oligosaccharide with additional sugar residues.
Uniqueness
Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine is unique due to its specific structure and the presence of multiple fucose residues, which confer distinct biological activities. Its ability to interact with a wide range of receptors and enzymes makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Molecular Weight |
675.6 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23?,24-,25-,26-/m0/s1 |
InChI Key |
OXNGKCPRVRBHPO-VIXGDSECSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)


![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)





